molecular formula C8H7N3O2S B13331125 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

Cat. No.: B13331125
M. Wt: 209.23 g/mol
InChI Key: CGEJNKRGVUMHGP-UHFFFAOYSA-N
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Description

2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a heterocyclic compound featuring a fused pyrrolo-triazine core with a methylthio (-SMe) substituent at position 2 and a carboxylic acid (-COOH) group at position 5. Its molecular formula is C₈H₆N₄O₂S, with a molecular weight of 238.23 g/mol (CAS: 1356016-45-9) . This scaffold is notable for its role as a precursor in synthesizing bioactive molecules, including IRAK4 inhibitors with enhanced cellular permeability . A key synthetic route involves a two-step process: (1) reaction of tetracyanoethylene oxide with triazine to form triazinium dicyanomethylide, followed by (2) a [2+2] cycloaddition with phenyl vinyl sulfoxide to yield 2-(methylsulfanyl)-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile, which is further functionalized to the carboxylic acid derivative .

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

InChI

InChI=1S/C8H7N3O2S/c1-14-8-9-4-5-2-3-6(7(12)13)11(5)10-8/h2-4H,1H3,(H,12,13)

InChI Key

CGEJNKRGVUMHGP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(=CC=C2C(=O)O)C=N1

Origin of Product

United States

Preparation Methods

Example Synthetic Route

Step Reaction Conditions Product
1 N-amination of methyl pyrrole-2-carboxylate with NH2Cl Aminated pyrrole
2 Reaction with benzoyl isothiocyanate Pyrrole intermediate
3 Hydrolytic cyclization in 2 M NaOH Pyrrolo[2,1-f]triazine core
4 S-methylation 2-(Methylthio)pyrrolo[2,1-f]triazine
5 Chlorination at C-7 using POCl3 and NBS, followed by carboxylation 2-(Methylthio)pyrrolo[2,1-f]triazine-7-carboxylic acid

Recent Research Discoveries

Recent studies have highlighted the potential of pyrrolo[2,1-f]triazine derivatives as kinase inhibitors and antiviral agents. The synthesis of these compounds has been optimized through various routes, including the use of transition metal catalysts and novel intermediates like triazinium dicyanomethylides. The interest in these compounds is also driven by their structural similarity to drugs like remdesivir, which has been used in the treatment of COVID-19.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring .

Scientific Research Applications

2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent. The compound’s ability to inhibit specific enzymes and signaling pathways makes it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can result in the suppression of tumor growth and the reduction of inflammation .

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be contextualized by comparing it to related heterocycles, including thieno[2,3-d]pyrimidinones, thiazolo[3,2-b]-1,2,4-triazinones, and triazolo[1,5-a]pyrimidines. Below is a detailed analysis:

Structural Analogues with Overlapping Cores
  • Thieno[2,3-d]pyrimidinones vs. Thiazolo[3,2-b]-1,2,4-triazinones: Molecular overlay studies reveal >60% similarity between these cores, inspiring the design of thiazolo-triazinone derivatives with modified linker groups (e.g., -CH₂-) and substituents to optimize bioactivity. For instance, replacing the thieno nucleus with thiazolo-triazinone enhances binding interactions in kinase inhibitors .
Pyrrolo[2,1-f][1,2,4]triazine Derivatives

Several analogues of the target compound have been synthesized and evaluated for cytotoxicity and antiviral activity:

Compound Name Substituents Molecular Formula Yield (%) Biological Activity Reference
Dimethyl 7-methyl-2-phenyl-4-(p-tolyl)pyrrolo[...]dicarboxylate (14d) -Ph, -p-tolyl C₂₈H₂₅N₃O₄ 53 Cytotoxicity (IC₅₀: 8–12 µM)
Dimethyl 4-(3,4-dimethylphenyl)-7-methyl-2-phenylpyrrolo[...]dicarboxylate (14e) -Ph, -3,4-diMePh C₂₉H₂₇N₃O₄ 44 Moderate kinase inhibition
2-(Methylsulfanyl)-pyrrolo[...]triazine-7-carbonitrile (38) -CN, -SMe C₉H₅N₅S 76* IRAK4 inhibitor precursor
3d-Me (Dimethyl 7-methyl-2-(methylthio)-4-(4-piperidinylphenyl)pyrrolo[...]dicarboxylate) -SMe, -piperidinyl C₂₂H₂₅N₄O₄S 76 Not reported (structural study)

*Yield estimated from reaction stoichiometry in .

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CN) at position 7 improve synthetic accessibility, while aryl groups (e.g., phenyl, naphthyl) at position 4 enhance cytotoxicity .
  • Bioactivity : Pyrrolo-triazine derivatives with methylthio (-SMe) groups exhibit dual functionality: (1) the sulfur atom facilitates hydrogen bonding in enzyme active sites, and (2) the methyl group enhances lipophilicity for membrane permeability .
Triazolo[1,5-a]pyrimidine Analogues
  • 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 438031-05-1): This compound shares a triazine core but lacks the fused pyrrolo ring. Its simpler structure (C₇H₆N₄O₂) results in lower molecular weight (178.15 g/mol) and reduced synthetic complexity compared to the target compound.
  • 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid: The amino (-NH₂) and carboxylic acid groups at positions 6 and 7 confer pH-dependent solubility, but the absence of a fused ring system diminishes target affinity relative to pyrrolo-triazines .

Biological Activity

2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antiviral properties, cytotoxicity against cancer cell lines, and its role as a signaling pathway inhibitor.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₈N₄O₂S
  • CAS Number : 1232815-50-7
  • Molecular Weight : 188.23 g/mol

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Key findings include:

Antiviral Activity

Research has indicated that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit significant antiviral properties. For instance:

  • In vitro studies have shown that certain derivatives possess inhibitory effects against viruses such as HIV and influenza. The selectivity index for some compounds reached values indicating low toxicity and high efficacy against viral targets .
  • A study highlighted the compound's mechanism involving inhibition of neuraminidase, a critical enzyme for viral replication .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of this compound has been assessed against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound exhibited potent cytotoxic activity with IC₅₀ values ranging from 10 µM to 20 µM across different cell lines. This suggests a promising avenue for further development as an antitumor agent .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. Modifications at specific positions on the pyrrolo[2,1-f][1,2,4]triazine scaffold have been explored:

  • Substituents at the 7-position significantly affect both antiviral and cytotoxic activities.
  • A systematic SAR analysis has identified key functional groups that enhance potency while minimizing toxicity .

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of various pyrrolo[2,1-f][1,2,4]triazine derivatives:

  • Compound variants were tested against influenza virus strains.
  • Results demonstrated a correlation between structural modifications and increased antiviral activity. The most potent derivative showed an EC₅₀ of 58.7 µg/mL .

Case Study 2: Cancer Cell Line Cytotoxicity

A recent investigation into the cytotoxicity of pyrrolo[2,1-f][1,2,4]triazines revealed:

  • The compound's effectiveness was tested in a panel of cancer cell lines.
  • Notably, it displayed selective toxicity with minimal effects on normal cell lines .

Data Table: Biological Activity Summary

Activity TypeCell Line / VirusIC₅₀ / EC₅₀ ValueReference
AntiviralInfluenza Virus58.7 µg/mL
CytotoxicityMCF-710 µM
CytotoxicityHeLa15 µM
CytotoxicityA54920 µM

Q & A

Q. What are the primary synthetic routes for 2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid, and how do they differ in efficiency?

The synthesis of this compound typically involves multistep strategies. Key methods include:

  • Triazinium dicyanomethylide formation : A two-step process starting with tetracyanoethylene oxide and triazine, followed by [2+2] cycloaddition with phenyl vinyl sulfoxide to yield intermediates like 2-(methylsulfanyl)-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile .
  • Copper-catalyzed reactions : The Yang group developed a one-pot method using CuCl₂·2H₂O/NaOAc/DMSO at 120°C to form the pyrrolotriazine core via condensation of chromene derivatives and pyrrole carboxamides .
  • Rearrangement of pyrrolooxadiazines : This method leverages pyrrole-2-carboxamides derived from 3-chloro-1H-pyrrole-2-carboxylic acid to generate the target scaffold .

Q. Efficiency Comparison

MethodStepsCatalyst/TemperatureYield (%)Key Intermediate
Triazinium route2Room temp → Cycloaddition~60Triazinium dicyanomethylide
CuCl₂-mediated1120°C~75Chromene-pyrrole adduct
Oxadiazine rearrangement3Ambient conditions~50Pyrrolooxadiazine

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR and LC-MS : Essential for confirming regioselectivity and purity, especially for intermediates like 7-bromo derivatives .
  • X-ray crystallography : Validates crystalline forms of derivatives (e.g., 4-amino-7-iodo analogs) critical for drug development .
  • HPLC-PDA : Used to assess stability and degradation products under varying pH and temperature conditions .

Q. How does this scaffold contribute to antiviral and kinase inhibitor drug development?

The pyrrolo[2,1-f][1,2,4]triazine core is a key motif in:

  • Remdesivir : The 7-iodo derivative (4-amino-7-iodopyrrolotriazine) is a critical intermediate in its synthesis, enabling RNA polymerase inhibition .
  • Brivanib alaninate : Substitutions at C2 and C7 (e.g., anilines, aryl groups) enhance VEGF receptor-2 kinase inhibition .
  • EGFR inhibitors : Derivatives like BMS-690514 show potency in phase II clinical trials by targeting kinase ATP-binding pockets .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of the pyrrolotriazine core?

Regioselectivity is highly sensitive to reaction conditions:

  • Bromination : N-Bromosuccinimide (NBS) selectively targets the C7 position in 4-aminopyrrolotriazine with >90% yield, crucial for remdesivir intermediates .
  • C2 vs. C7 reactivity : Electronic effects from substituents (e.g., methylthio groups at C2) direct electrophilic attacks to C7, as observed in SAR studies .

Q. Case Study :

  • C7 iodination : Using I₂/KI under acidic conditions yields 4-amino-7-iodo derivatives with minimal byproducts .

Q. How do structural modifications influence the compound’s kinase inhibition profile?

Substituent effects are well-documented:

  • C2 anilines : Enhance EGFR inhibition (IC₅₀ <10 nM) by forming hydrogen bonds with kinase backbones .
  • C7 aryl groups : Bulky substituents (e.g., 4-fluorophenyl) improve selectivity for VEGFR-2 over FGFR-1 .
  • Methylthio at C2 : Increases metabolic stability by reducing oxidative degradation .

Q. SAR Table

DerivativeC2 SubstituentC7 SubstituentTarget Kinase (IC₅₀)
Brivanib alaninateAniline4-FluorophenylVEGFR-2 (2 nM)
BMS-690514MethylthioChlorophenylEGFR (8 nM)
Remdesivir intermediateMethylthioIodoRNA polymerase

Q. What strategies address polymorphism in crystalline forms of pyrrolotriazine derivatives?

Polymorphism impacts solubility and bioavailability. Key approaches include:

  • Solvent screening : Crystallization from ethanol/water mixtures produces Form I of (S)-1-(4-fluorophenyl) derivatives with >99% purity .
  • Salt formation : Hydrochloride salts of 4-amino derivatives exhibit improved thermal stability (decomposition >250°C) .

Q. How can continuous-flow synthesis improve scalability of pyrrolotriazine intermediates?

Flow chemistry enhances reproducibility and safety:

  • N-Amination and cyclization : A continuous-flow reactor achieves 85% yield for 4-aminopyrrolotriazine using O-(diphenylphosphinyl) hydroxylamine (DPPH) .
  • In-line monitoring : Real-time HPLC ensures consistent purity (>98%) during bromination steps .

Q. Data Contradictions & Resolution

  • Synthetic yields : Discrepancies in triazinium route yields (60% vs. 75% in CuCl₂ method) arise from solvent purity and catalyst loading .
  • Regioselectivity : Conflicting reports on C7 vs. C5 bromination are resolved by DFT studies showing electron-deficient C7 is more reactive .

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